![molecular formula C15H18O2 B14269383 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- CAS No. 138870-88-9](/img/structure/B14269383.png)
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a 4-[2-(4-methoxyphenyl)ethyl] substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-methoxyphenylacetic acid under acidic conditions, followed by dehydration to form the desired product. Another method includes the use of Grignard reagents, where 4-methoxyphenylmagnesium bromide reacts with cyclohexenone to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of 4-methoxyphenylacetic acid to form the corresponding alcohol, which is then subjected to cyclization and dehydration to produce 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
科学的研究の応用
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone functional group.
4-Isopropyl-2-cyclohexen-1-one: Another analog with an isopropyl substituent instead of the 4-[2-(4-methoxyphenyl)ethyl] group.
4,4-Dimethyl-2-cyclohexen-1-one: A compound with two methyl groups at the 4-position.
Uniqueness
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of the 4-[2-(4-methoxyphenyl)ethyl] substituent, which imparts distinct chemical and biological properties
特性
CAS番号 |
138870-88-9 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4,6-8,10-12H,2-3,5,9H2,1H3 |
InChIキー |
KYIZWSVXYSIPKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC2CCC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


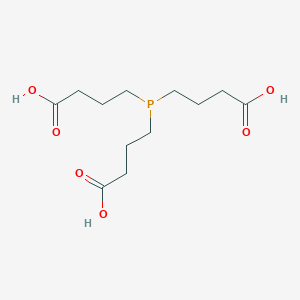
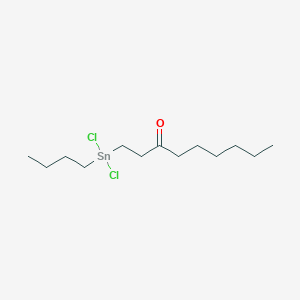

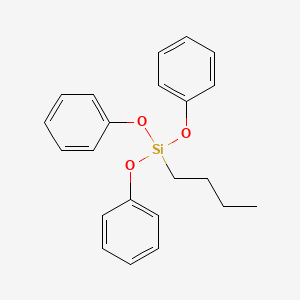
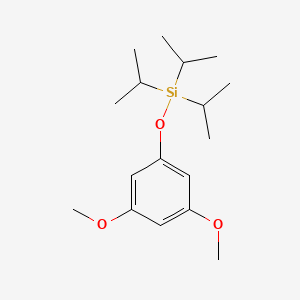

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
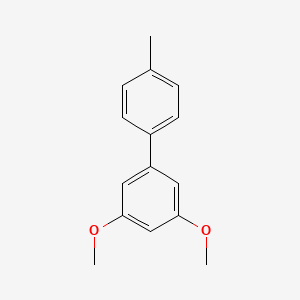
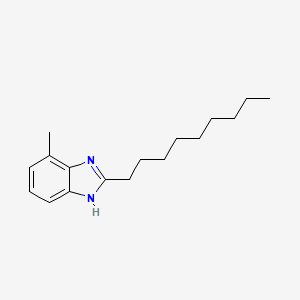
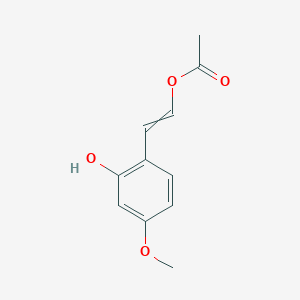
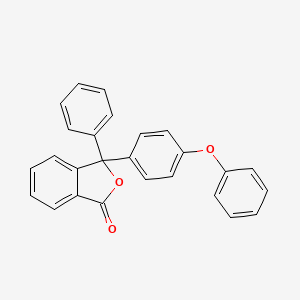
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
